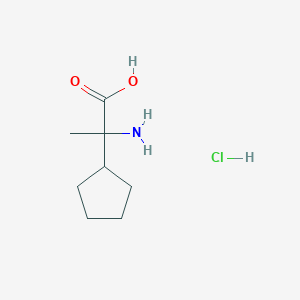![molecular formula C22H19N3O2 B2732316 N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide CAS No. 1797268-80-4](/img/structure/B2732316.png)
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Often involves the use of oxidizing agents like TBHP.
Reduction: Can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: Typically involves nucleophilic or electrophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Applications De Recherche Scientifique
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and is being studied for its effects on various biological pathways . In industry, it is used in the development of new materials and optoelectronic devices .
Mécanisme D'action
The mechanism of action of N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For example, it may inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: Used to treat insomnia, it shares a similar imidazo[1,2-a]pyridine structure.
Alpidem: An anxiolytic drug with a similar chemical scaffold.
Uniqueness
N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-N-phenylbenzamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity . Its methoxy and phenylbenzamide groups differentiate it from other imidazo[1,2-a]pyridine derivatives, making it a valuable compound for targeted research and therapeutic applications .
Propriétés
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-20-12-10-17(11-13-20)22(26)25(18-7-3-2-4-8-18)16-19-15-23-21-9-5-6-14-24(19)21/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVLBDCVUSOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-cyclopropyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)


![ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2732239.png)

![6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732242.png)
![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2732243.png)



![N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732253.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B2732256.png)
